

A Technical Guide to the Physical and Chemical Properties of Thioformic Acid

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Compound of Interest

Compound Name: Thiic

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Thioformic acid (CH₂OS), the simplest thiocarboxylic acid, serves as a fundamental molecule for understanding the properties and reactivity of this class of organosulfur compounds.^[1] Its study provides insights into reaction mechanisms and structural characteristics that are extensible to more complex thiocarboxylic acids utilized in organic synthesis and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of thioformic acid, including its structure, stability, reactivity, and spectroscopic data, with a focus on experimental methodologies.

Physical Properties

Thioformic acid is a colorless, pungent liquid.^[2] A summary of its key physical properties is presented in Table 1.

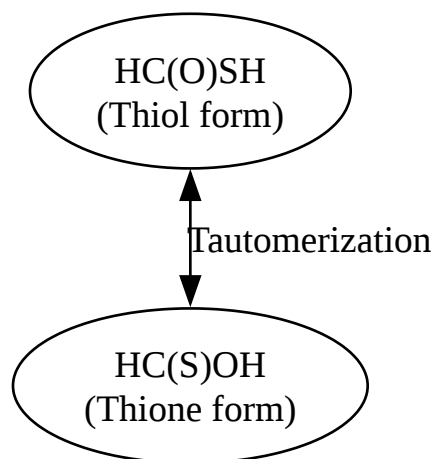
Property	Value	Reference
Molecular Formula	CH ₂ OS	^[1] ^[3]
Molar Mass	62.09 g·mol ⁻¹	^[1]
Boiling Point	86 °C (187 °F; 359 K)	
CAS Number	16890-80-5	

Note: Data for melting point, density, and solubility are not readily available in the reviewed literature.

Chemical Properties

Structure and Tautomerism

Thioformic acid exists as a mixture of two tautomers: the thiol form (methanethioic S-acid) and the thione form (methanethioic O-acid). The thiol form is generally the more stable and common tautomer.



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Furthermore, the thiol form can exist as two stable planar conformers: cis and trans. The trans conformer is the more stable of the two. This isomerism has been a subject of study, particularly in the context of interstellar chemistry where the trans isomer is preferentially detected. The isomerization between the cis and trans forms can be influenced by the presence of water, which can catalyze the process through hydrogen bonding.

Acidity

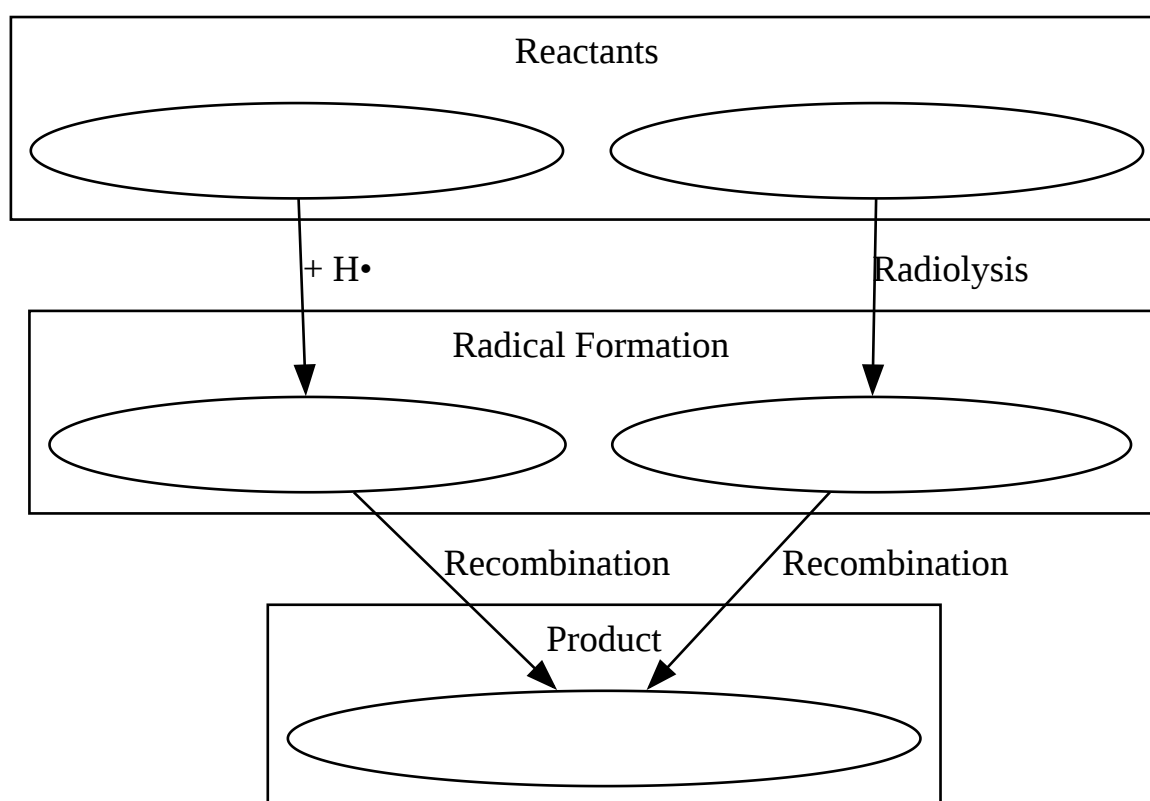
Thiocarboxylic acids are generally more acidic than their carboxylic acid counterparts. Thioformic acid is expected to be a stronger acid than formic acid. For comparison, the pKa of thioacetic acid is approximately 3.4, which is significantly lower than the 4.72 pKa of acetic acid, making it about 15 times more acidic.

Reactivity and Stability

Thioformic acid is a reactive molecule. Its reactivity is largely dictated by the thiol group. The conjugate base, thioformate, is a potent nucleophile.

One of the key aspects of thioformic acid's chemistry is its involvement in isomerization and tautomerization reactions. The interconversion between the cis and trans isomers, as well as the thiol-thione tautomerism, are fundamental processes that influence its reactivity and spectroscopic properties. The stability of the tautomers can be significantly affected by the solvent environment. Specifically, polar aprotic solvents can stabilize the thione form through hydrogen bonding.

In the context of astrochemistry, thioformic acid has been detected in the interstellar medium. Its formation in interstellar ice analogues is proposed to occur through the radical-radical recombination of the formyl radical ($\text{H}\dot{\text{C}}\text{O}$) and the mercapto radical ($\dot{\text{S}}\text{H}$).



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Experimental Protocols

Synthesis of Thiocarboxylic Acids

A general method for the synthesis of thiocarboxylic acids involves the reaction of an acid chloride with a hydrosulfide salt, such as potassium hydrosulfide.

General Protocol:

- Dissolve the corresponding acid chloride (e.g., formyl chloride for thioformic acid) in a suitable anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of potassium hydrosulfide (KSH) in a suitable solvent (e.g., ethanol) to the cooled acid chloride solution with stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
- Upon completion, the reaction mixture is typically worked up by acidification with a dilute mineral acid (e.g., HCl) to protonate the thioformate salt.
- The thioformic acid is then extracted with an organic solvent.
- The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- The solvent is removed under reduced pressure to yield the crude thioformic acid, which can be further purified by distillation.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for the synthesis of thioformic acid.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in thioformic acid. The key vibrational modes to be observed include:

- S-H stretch: A weak to medium absorption band is expected in the region of 2550-2600 cm⁻¹.
- C=O stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹.

- C-S stretch: A medium absorption band is expected in the region of 600-800 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton of the S-H group is expected to appear as a singlet in the region of 3-5 ppm. The formyl proton ($\text{H}-\text{C}=\text{O}$) is expected to appear as a singlet in the region of 9-10 ppm.
- ^{13}C NMR: The carbonyl carbon ($\text{C}=\text{O}$) is expected to appear in the downfield region of the spectrum, typically around 190-200 ppm.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of thioformic acid. The molecular ion peak (M^+) would be observed at $m/z = 62$.

Handling and Storage

Thioformic acid, like other thiols, is expected to have a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Due to its potential acidity and reactivity, it should be stored in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.

Conclusion

Thioformic acid, despite its simple structure, exhibits a rich chemistry characterized by tautomerism, isomerism, and a reactivity profile that makes it a subject of interest in both terrestrial and extraterrestrial chemical studies. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this fundamental thiocarboxylic acid. Further research to fully elucidate its physical properties and to develop detailed, optimized synthetic protocols would be of significant value to the scientific community.

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